molecular formula C8H13NO B022340 Ethanone,1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)-(9ci) CAS No. 19942-30-4

Ethanone,1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)-(9ci)

Cat. No.: B022340
CAS No.: 19942-30-4
M. Wt: 139.19 g/mol
InChI Key: ALIKSNZBMFSXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often found in both natural products and synthetic pharmaceutical agents . The structure of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine includes a tetrahydropyridine ring with acetyl and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production of tetrahydropyridine derivatives often employs ring-closing olefin metathesis to establish the tetrahydropyridine ring system . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclization via resonance stabilization, followed by reduction through acid/borohydride stimulation . This process affects various biological pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is unique due to its specific acetyl and methyl substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound.

Properties

CAS No.

19942-30-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3

InChI Key

ALIKSNZBMFSXMC-UHFFFAOYSA-N

SMILES

CC1=C(CCCN1)C(=O)C

Canonical SMILES

CC1=C(CCCN1)C(=O)C

Synonyms

Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4-diacetylbutyronitrile (15.3 g, 0.1 mole) in ethyl alcohol (50 ml) over Raney nickel (2 g) was hydrogenated at room temperature and three atmospheres pressure. After hydrogen uptake had ceased, the catalyst was filtered off and the filtrate concentrated under reduced pressure to give 3-acetyl-2-methyl-1,4,5,6-tetrahydropyridine.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

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